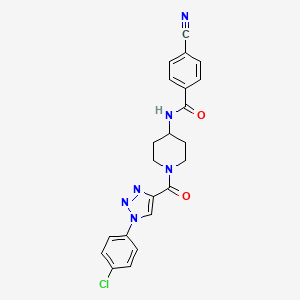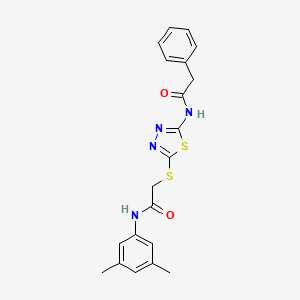![molecular formula C18H16F3N3O3 B2596437 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one CAS No. 2380172-01-8](/img/structure/B2596437.png)
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the benzoyl group: This step often involves acylation reactions using benzoyl chloride or similar reagents.
Methoxypyridine attachment: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of piperazine derivatives with biological systems.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: As a chemical intermediate in the production of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: Such as neurotransmitter receptors in the brain.
Inhibition of enzymes: Which could affect various biochemical pathways.
Modulation of ion channels: Affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxypyridin-4-yl)-4-benzoylpiperazine: Lacks the trifluoromethyl group.
1-(2-Methoxypyridin-4-yl)-4-(trifluoromethyl)benzoylpiperidine: Has a piperidine ring instead of piperazine.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one is unique due to the presence of both the methoxypyridine and trifluoromethylbenzoyl groups, which can confer distinct chemical and pharmacological properties.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c1-27-15-10-14(5-6-22-15)24-8-7-23(11-16(24)25)17(26)12-3-2-4-13(9-12)18(19,20)21/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYNMTUZEVMINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-pyrimidin-5-ylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2596360.png)

![1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2596362.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2596363.png)


![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide](/img/structure/B2596367.png)


![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2596374.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2596375.png)

